1-(2,4-ジフルオロベンゾイル)ピペリジン-3-アミン

説明

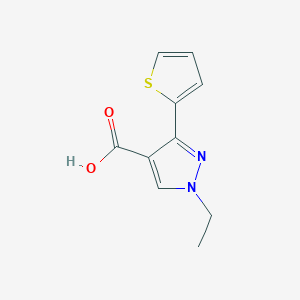

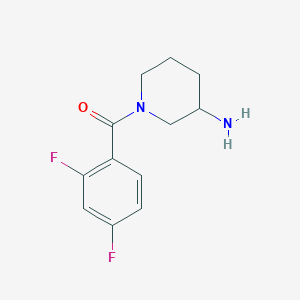

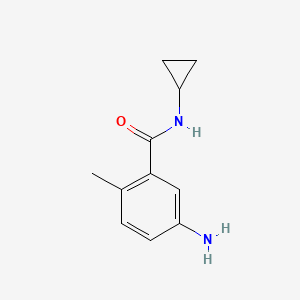

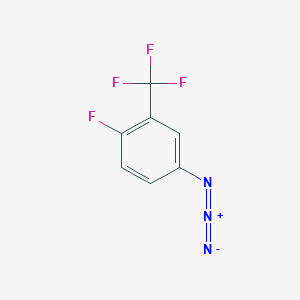

“1-(2,4-Difluorobenzoyl)piperidin-3-amine” is a chemical compound with the molecular formula C12H14F2N2O and a molecular weight of 240.25 g/mol .

Synthesis Analysis

The synthesis of piperidinones, which are precursors to the piperidine ring, has been a subject of interest due to their unique biochemical properties . A recent study discusses an organophotocatalysed strategy for the synthesis of 2-piperidinones in one step . This method uses easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis

The molecular structure of “1-(2,4-Difluorobenzoyl)piperidin-3-amine” consists of a piperidine ring attached to a benzoyl group with two fluorine atoms at the 2nd and 4th positions .Chemical Reactions Analysis

Piperidine derivatives, including “1-(2,4-Difluorobenzoyl)piperidin-3-amine”, are key components in many pharmaceuticals and natural products . They are synthesized through various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,4-Difluorobenzoyl)piperidin-3-amine” include a molecular weight of 240.25 g/mol . More detailed properties were not found in the search results.科学的研究の応用

創薬および開発

1-(2,4-ジフルオロベンゾイル)ピペリジン-3-アミン: は、医薬品化学において重要な中間体です。ピペリジンコアは、その生物活性特性により、医薬品によく見られる構造モチーフです。 研究者らは、この化合物を潜在的な治療薬の合成に利用しており、特に、ピペリジン誘導体は血液脳関門を通過する能力があるため、神経疾患を標的にする研究に期待されています .

ピペリジンアルカロイドの合成

ピペリジンアルカロイドは、さまざまな薬理作用を持つ天然有機化合物の一種です。 1-(2,4-ジフルオロベンゾイル)ピペリジン-3-アミンのジフルオロベンゾイル基は、多くの薬用植物に存在し、鎮痛作用や興奮作用で知られる、複雑なピペリジンアルカロイドの全合成における前駆体として機能します .

触媒開発

この化合物は、有機合成用の新規触媒の開発に用いることができます。 1-(2,4-ジフルオロベンゾイル)ピペリジン-3-アミンのアミン基は、配位子を生成するために官能基化することができ、その後、金属と複合して、さまざまな有機反応(不斉合成を含む)を触媒することができます。不斉合成は、エナンチオマー的に純粋な医薬品を製造するために重要です .

材料科学

材料科学において、1-(2,4-ジフルオロベンゾイル)ピペリジン-3-アミンは、材料の表面特性を改変するために用いることができます。 ポリマーに組み込むことで、熱安定性、電気伝導率、耐薬品性などのユニークな特性を持つ材料を作ることができます。これらの特性は、電子機器やコーティングにおいて重要です .

生物学的プローブ

この化合物の構造は、生物学的プローブとしての使用を可能にします。 1-(2,4-ジフルオロベンゾイル)ピペリジン-3-アミンに蛍光基を結合することで、特定のタンパク質やDNA配列に結合するプローブを作成できます。これにより、分子レベルで生物学的プロセスを研究することができます .

ペプチドカップリング反応

1-(2,4-ジフルオロベンゾイル)ピペリジン-3-アミン: は、アミン成分としてペプチドカップリング反応に利用できます。 この用途は、特に、修飾されたバックボーンを持つペプチドやタンパク質の合成に役立ちます。これは、創薬および新規生体材料の開発において重要です .

農薬研究

農薬研究において、1-(2,4-ジフルオロベンゾイル)ピペリジン-3-アミンの誘導体は、新規農薬や除草剤としての可能性を探ることができます。 ピペリジン部分は、害虫や雑草の生物学的標的に相互作用する能力があるため、多くの農薬に見られる共通の特徴です .

イメージング剤

最後に、1-(2,4-ジフルオロベンゾイル)ピペリジン-3-アミンは、医療診断に使用されるイメージング剤の合成における前駆体となる可能性があります。 放射性同位体または他のイメージングモイエティと結合させることで、MRI、PET、またはCTスキャン用の造影剤を作成できます。これにより、内部の生物学的構造の可視化に役立ちます .

作用機序

Target of Action

Piperidine derivatives are known to interact with a variety of targets in the body. They are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its target. For example, some piperidine derivatives have been found to inhibit certain enzymes or receptor activities, while others may act as agonists or antagonists at various receptor sites .

Biochemical Pathways

Piperidine derivatives can affect a wide range of biochemical pathways, again depending on the specific compound and its target. These could include pathways involved in cell growth and proliferation, inflammation, pain perception, and various disease processes .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of piperidine derivatives can vary widely and would depend on the specific chemical structure of the compound. Factors such as solubility, stability, and molecular size can all influence these properties .

Result of Action

The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, inhibition of cell growth or viral replication, reduction of inflammation or pain, and many others .

Action Environment

The action of piperidine derivatives can be influenced by various environmental factors, including pH, temperature, presence of other substances, and individual patient factors such as age, sex, health status, and genetic factors .

将来の方向性

Piperidine derivatives, including “1-(2,4-Difluorobenzoyl)piperidin-3-amine”, continue to be a significant area of research due to their wide range of biological activities and their prevalence in pharmaceuticals . Future research will likely focus on developing more efficient synthesis methods and exploring new therapeutic applications .

生化学分析

Biochemical Properties

1-(2,4-Difluorobenzoyl)piperidin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with protein kinase B (PKB or Akt), a crucial component of intracellular signaling pathways that regulate cell growth and survival . The interaction between 1-(2,4-Difluorobenzoyl)piperidin-3-amine and PKB involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can affect downstream signaling pathways, ultimately influencing cellular processes such as proliferation and apoptosis.

Cellular Effects

1-(2,4-Difluorobenzoyl)piperidin-3-amine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the activity of PKB, which plays a key role in promoting cell proliferation and survival . By inhibiting PKB, 1-(2,4-Difluorobenzoyl)piperidin-3-amine can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. Additionally, the compound’s impact on gene expression can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 1-(2,4-Difluorobenzoyl)piperidin-3-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as glycogen synthase kinase 3 beta (GSK3β) and forkhead box O (FOXO) transcription factors, which are involved in cell survival and proliferation. As a result, the inhibition of PKB by 1-(2,4-Difluorobenzoyl)piperidin-3-amine can lead to reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2,4-Difluorobenzoyl)piperidin-3-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2,4-Difluorobenzoyl)piperidin-3-amine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of PKB activity, resulting in prolonged effects on cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 1-(2,4-Difluorobenzoyl)piperidin-3-amine vary with different dosages in animal models. At lower doses, the compound can effectively inhibit PKB activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. It is important to determine the optimal dosage that maximizes the therapeutic effects while minimizing toxicity.

Metabolic Pathways

1-(2,4-Difluorobenzoyl)piperidin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion. The metabolic pathways of 1-(2,4-Difluorobenzoyl)piperidin-3-amine can influence its pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of 1-(2,4-Difluorobenzoyl)piperidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by solute carrier (SLC) transporters, which facilitate its uptake into cells. Once inside the cells, 1-(2,4-Difluorobenzoyl)piperidin-3-amine can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of 1-(2,4-Difluorobenzoyl)piperidin-3-amine is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-(2,4-Difluorobenzoyl)piperidin-3-amine may localize to the cytoplasm, where it interacts with PKB and other signaling molecules. The subcellular localization of the compound can influence its ability to modulate cellular processes and exert its therapeutic effects.

特性

IUPAC Name |

(3-aminopiperidin-1-yl)-(2,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c13-8-3-4-10(11(14)6-8)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWAJRLPBAWEDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464336.png)

amine](/img/structure/B1464340.png)

![methyl({[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1464341.png)

![1-[(4-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464351.png)

![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1464358.png)